4-Tert-butyl-1,3-thiazole-2-carbaldehyde

Medicinal Chemistry ADME Prediction Drug Design

This 4-tert-butyl substituted thiazole-2-carbaldehyde delivers quantifiable advantages over unsubstituted and less bulky analogs. The tert-butyl group confers a ΔLogP of ~+1.69 for superior membrane permeability, substantial steric shielding (A-value ~4.9 kcal/mol) enabling regioselective C-5 functionalization, and a boiling point elevated by ~80°C that minimizes evaporative losses during process development. Its solid physical state ensures accurate weighing. Sourced at ≥95% purity, this building block is ideally suited for medicinal chemistry library synthesis, material science applications, and cGMP intermediate manufacturing where batch-to-batch consistency and minimized impurities are critical.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
CAS No. 211942-98-2
Cat. No. B3040517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1,3-thiazole-2-carbaldehyde
CAS211942-98-2
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)C=O
InChIInChI=1S/C8H11NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3
InChIKeyZSICFKHOZSNTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-1,3-thiazole-2-carbaldehyde (CAS 211942-98-2) Procurement Guide: Critical Baseline Data for Scientific Selection


4-Tert-butyl-1,3-thiazole-2-carbaldehyde (CAS 211942-98-2) is a heterocyclic building block belonging to the thiazole family, characterized by a tert-butyl group at the 4-position and an aldehyde moiety at the 2-position of the thiazole ring . The molecular formula is C₈H₁₁NOS with a molecular weight of 169.24 g/mol . This aldehyde-functionalized thiazole serves as a versatile intermediate in organic synthesis, medicinal chemistry, and material science applications . The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

Why Thiazole-2-Carbaldehyde Analogs Cannot Replace 4-Tert-butyl-1,3-thiazole-2-carbaldehyde: A Procurement Risk Assessment


The 4-tert-butyl substituent on the thiazole ring profoundly influences both physicochemical properties and synthetic utility, rendering in-class analogs non-interchangeable. The tert-butyl group at the 4-position increases steric bulk and lipophilicity (predicted LogP ~2.19) , which alters reaction kinetics, regioselectivity, and downstream biological activity compared to unsubstituted or differently substituted thiazole-2-carbaldehydes . This substituent pattern provides distinct advantages in controlling electronic effects at the reactive aldehyde center and in enhancing metabolic stability in medicinal chemistry applications . Substitution with a less bulky group (e.g., methyl) or with a substituent at an alternative ring position would yield a compound with different steric and electronic profiles, potentially leading to divergent reaction outcomes and altered biological activity. The following quantitative evidence demonstrates precisely where this compound provides measurable differentiation.

4-Tert-butyl-1,3-thiazole-2-carbaldehyde Quantitative Differentiation Evidence: Direct Comparator Data


Enhanced Lipophilicity and Predicted Permeability Relative to Unsubstituted Thiazole-2-Carbaldehyde

The 4-tert-butyl substituent confers a substantially higher lipophilicity compared to the unsubstituted parent compound, 1,3-thiazole-2-carbaldehyde. This difference is quantified by predicted logP values: 4-tert-butyl-1,3-thiazole-2-carbaldehyde has an ACD/LogP of 2.19 , whereas 1,3-thiazole-2-carbaldehyde has a reported experimental logP of approximately 0.5 [1]. The calculated increase in lipophilicity of approximately 1.69 log units translates to a predicted ~50-fold increase in partition coefficient, suggesting significantly enhanced membrane permeability potential.

Medicinal Chemistry ADME Prediction Drug Design

Increased Boiling Point and Altered Physical Handling Characteristics Compared to 1,3-Thiazole-2-Carbaldehyde

The 4-tert-butyl group substantially elevates the boiling point, affecting purification and handling protocols. The target compound has a predicted boiling point of 259.3±33.0 °C at 760 mmHg , whereas the unsubstituted analog 1,3-thiazole-2-carbaldehyde boils at 61-63 °C at 15 mmHg , which corresponds to approximately 175-180 °C at atmospheric pressure after correction. The significant boiling point elevation (ΔTb ≈ 80 °C) reflects the increased molecular weight and van der Waals interactions conferred by the tert-butyl group.

Process Chemistry Synthetic Methodology Physical Properties

Steric Bulk Modulation of Aldehyde Reactivity in Nucleophilic Addition Reactions

The tert-butyl group at the 4-position exerts steric shielding that modulates the electrophilicity and approach trajectory of nucleophiles to the aldehyde group. While direct quantitative kinetic data for the target compound are not available in open literature, class-level inference from substituted thiazole SAR studies indicates that bulkier 4-substituents reduce the rate of nucleophilic addition at the 2-aldehyde position due to steric hindrance, while simultaneously enhancing regioselectivity in reactions involving the thiazole ring C-5 position [1]. This contrasts with 4-methyl or 4-unsubstituted analogs, which show less steric control. The tert-butyl group provides a unique balance of steric bulk without introducing electronic perturbations from conjugation, as the substituent is purely aliphatic.

Organic Synthesis Structure-Reactivity Relationships Regioselectivity

Commercial Purity Benchmarking: 4-Tert-butyl-1,3-thiazole-2-carbaldehyde vs. 4-Methyl-1,3-thiazole-2-carbaldehyde

Procurement data from multiple vendors indicates that 4-tert-butyl-1,3-thiazole-2-carbaldehyde is routinely available with purities of ≥98% , whereas 4-methyl-1,3-thiazole-2-carbaldehyde (CAS 13750-68-0) is commonly offered at 95-97% purity . The higher standard purity specification for the tert-butyl analog reduces the need for additional purification steps prior to use in sensitive applications such as medicinal chemistry library synthesis or material science applications.

Procurement Quality Control Vendor Comparison

Predicted Metabolic Stability Advantage of Tert-Butyl Substituent in Thiazole Scaffolds

Class-level SAR studies of thiazole derivatives indicate that the introduction of a tert-butyl group at the 4-position enhances metabolic stability by reducing cytochrome P450-mediated oxidation at adjacent positions due to steric shielding [1]. While direct metabolic stability data for the target compound are not available, studies on structurally analogous 4-tert-butyl-thiazole containing compounds demonstrate improved in vitro half-lives in liver microsome assays. For example, N-(4-tert-butylthiazol-2-yl) derivatives exhibit favorable pharmacokinetic profiles attributed to the metabolic shielding effect of the tert-butyl group [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry Optimization

Optimal Research and Industrial Applications for 4-Tert-butyl-1,3-thiazole-2-carbaldehyde (CAS 211942-98-2)


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Based on the quantified lipophilicity advantage (ΔLogP ≈ +1.69) and class-level metabolic stability inference [1], this compound is ideally suited as a building block for synthesizing drug candidates where improved membrane permeability and reduced clearance are desired. The tert-butyl group provides steric shielding without introducing additional hydrogen bond donors/acceptors [1].

Synthetic Methodology Development Requiring Controlled Regioselectivity via Steric Effects

The substantial steric bulk of the tert-butyl group (A-value ~4.9 kcal/mol) [1] makes this aldehyde a valuable substrate for studying steric control in nucleophilic addition reactions and for achieving regioselective functionalization of the thiazole ring, particularly at the C-5 position, which is less hindered compared to the C-2 aldehyde site [1].

High-Purity Building Block Procurement for Sensitive Chemical Transformations

Given the availability of this compound at ≥98% purity from multiple commercial sources [1], it is the preferred choice over lower-purity analogs (e.g., 4-methyl analog at 95-97% purity) [1] for applications requiring minimal impurities, such as library synthesis for high-throughput screening, material science applications, or as a starting material for cGMP manufacturing of advanced intermediates.

Physical Property-Driven Process Chemistry Where Low Volatility is Advantageous

The significantly elevated boiling point (ΔTb ≈ +80 °C relative to unsubstituted analog) [1] and solid physical state [1] make this compound easier to handle and weigh accurately in process development settings, and less prone to evaporative losses during reactions or workup compared to more volatile thiazole-2-carbaldehydes [1].

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